Betrixaban; maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betrixaban, marketed under the trade name Bevyxxa, is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute medical illnesses and are at risk for thromboembolic complications . Betrixaban is unique among direct oral anticoagulants due to its relatively low renal excretion and lack of metabolism by the CYP3A4 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betrixaban can be synthesized through a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. The synthetic route involves reduction, acylation, chlorination, and amidine formation . The key steps include:
- Reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.
- Conversion of 4-cyanobenzoic acid to its acid chloride, followed by coupling with the amine to form an amide.
- Further acylation and amidine formation to yield the final product .
Industrial Production Methods
For industrial-scale production, a scalable route involving seven steps has been developed. This method uses cost-effective amide formation and 2-methyltetrahydrofuran as a reaction solvent and for extraction in multiple stages. The overall yield of this process is approximately 38%, with high purity (>98%) .
Chemical Reactions Analysis
Types of Reactions
Betrixaban undergoes several types of chemical reactions, including:
Reduction: The initial reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.
Acylation: Multiple acylation steps to form amides.
Chlorination: Introduction of chlorine atoms in the synthesis process.
Amidine Formation: Final step to form the amidine group.
Common Reagents and Conditions
Reduction: Typically involves hydrogenation using a palladium catalyst.
Acylation: Utilizes acid chlorides and amines in the presence of coupling agents like EDC and NHS.
Chlorination: Uses reagents like thionyl chloride or phosphorus oxychloride.
Amidine Formation: Involves the reaction of amides with amidine reagents under acidic conditions.
Major Products Formed
The major product formed from these reactions is Betrixaban itself, with high purity and yield .
Scientific Research Applications
Betrixaban has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying direct Factor Xa inhibitors.
Biology: Investigated for its effects on blood coagulation pathways.
Medicine: Clinically used for the prevention of venous thromboembolism in hospitalized patients.
Mechanism of Action
Betrixaban exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting Factor Xa, Betrixaban prevents the formation of thrombin and subsequently reduces the formation of fibrin clots . This mechanism is independent of cofactors and is both competitive and reversible .
Comparison with Similar Compounds
Similar Compounds
- Edoxaban
- Rivaroxaban
- Apixaban
- Enoxaparin
Uniqueness
Betrixaban is unique among these compounds due to its longer half-life, lower renal excretion, and lack of metabolism by the CYP3A4 enzyme. These properties make it particularly suitable for patients with renal impairment and those at risk of drug-drug interactions .
Biological Activity
Betrixaban is an innovative oral anticoagulant that functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This article explores the biological activity of Betrixaban in its maleate salt form, focusing on its mechanisms, efficacy, pharmacokinetics, and clinical applications.
Chemical Structure and Properties
Betrixaban is chemically identified as N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide maleate. The maleate salt enhances its solubility and stability, which is crucial for pharmaceutical applications.
Key Characteristics:
- Molecular Formula: C21H24ClN3O4
- Solubility: Improved due to the maleate form
- Dosing: Once-daily oral administration
Betrixaban selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombus formation, making it particularly useful in the prevention of venous thromboembolism (VTE) in surgical patients .
Pharmacokinetics
Betrixaban exhibits a long half-life that supports once-daily dosing. It is minimally metabolized by the Cytochrome P450 enzyme system, reducing the potential for drug interactions. The drug is primarily excreted unchanged via bile, making it suitable for patients with varying degrees of renal function .
Clinical Efficacy
Clinical Trials:
- APEX Study: This pivotal Phase 3 trial demonstrated that betrixaban significantly reduced VTE events compared to enoxaparin, with a relative risk reduction of 0.75 (95% CI 0.61-0.91) .
- EXPLORE-Xa Study: Evaluated safety and tolerability in patients with atrial fibrillation, showing a lower incidence of major bleeding compared to warfarin .
Table 1: Comparison of Anticoagulants
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Betrixaban | Direct Factor Xa inhibitor | Once-daily dosing without routine monitoring |
Rivaroxaban | Direct Factor Xa inhibitor | Different chemical structure; once-daily dosing |
Apixaban | Direct Factor Xa inhibitor | Higher selectivity; twice-daily dosing |
Dabigatran | Direct Thrombin inhibitor | Requires monitoring; different target enzyme |
Case Studies
A notable case study highlighted the solubility challenges associated with betrixaban maleate. Researchers found that a new salt-cocrystal hydrate form exhibited a lower melting point but surprisingly showed tenfold lower solubility under various pH conditions due to the common-ion effect . This finding emphasizes the complexity of drug solubility and its implications for bioavailability.
Safety Profile
While betrixaban has demonstrated efficacy in reducing VTE events, it is not without risks. Common adverse events include bleeding complications, which were reported in approximately 54% of patients treated with betrixaban compared to 52% on enoxaparin . The management of these risks is crucial in clinical settings.
Properties
IUPAC Name |
but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.